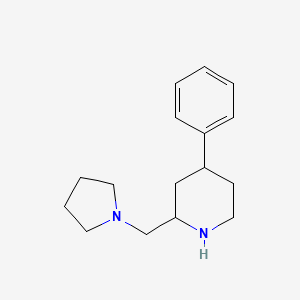

4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine

Description

4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Properties

IUPAC Name |

4-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-6-14(7-3-1)15-8-9-17-16(12-15)13-18-10-4-5-11-18/h1-3,6-7,15-17H,4-5,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMBOXPYMBMMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CC(CCN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377713 | |

| Record name | 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-15-5 | |

| Record name | 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include:

Solvent: Anhydrous ethanol or methanol

Catalyst: Palladium on carbon (Pd/C)

Temperature: 80-100°C

Reaction Time: 12-24 hours

Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Substitution Reactions

The pyrrolidine and piperidine moieties undergo selective substitution:

-

Nucleophilic Substitution :

The pyrrolidine nitrogen reacts with electrophiles (e.g., acyl chlorides, isocyanates) to form carbamates or amides. For example, treatment with ethyl isocyanatoacetate in DCM yields urea derivatives (96% yield) . -

Aromatic Substitution :

The phenyl group at position 4 participates in Friedel-Crafts acylation when activated, enabling further functionalization (e.g., introducing carbonyl groups) .

Catalytic Modifications

Transition-metal catalysts and organophotocatalysts enable advanced transformations:

-

Cu(OAc)₂/KI/Oxone System :

Oxidative cascade reactions convert N-substituted piperidines into pyrrolidin-2-ones or 3-iodopyrroles. For example, Cu(OAc)₂ with Oxone selectively yields pyrrolidin-2-ones (53–61%), while DMAP promotes 3-iodopyrroles (30–63%) .

| Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|

| Cu(OAc)₂/KI/Oxone/O₂ | Pyrrolidin-2-ones | 53–61 | |

| Cu(OAc)₂/KI/DMAP/O₂ | 3-Iodopyrroles | 30–63 |

-

Photocatalytic [1+2+3] Strategy :

Organophotocatalysts (e.g., [Mes-3,6-t-Bu₂-Acr-Ph]⁺) enable one-step synthesis of piperidinones from alkenes and ammonium acetate, applicable to derivatives of 4-phenyl-2-pyrrolidin-1-ylmethyl-piperidine (48–62% yield) .

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Melanocortin Receptor Agonism

One of the prominent applications of 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine is as a selective agonist for the melanocortin receptor 4 (MCR4). This receptor plays a crucial role in regulating several physiological functions, including appetite control and sexual function. Compounds that activate MCR4 are being investigated for their therapeutic potential in treating conditions such as obesity, erectile dysfunction, and various sexual dysfunctions in both males and females. The agonism of MCR4 is linked to appetite suppression and increased metabolic rates, making these compounds valuable in obesity management and diabetes treatment .

Therapeutic Potential in Neurological Disorders

Research has indicated that derivatives of piperidine, including 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine, may have neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The incorporation of piperidine rings has been shown to enhance the brain penetration of drugs, which is critical for treating central nervous system disorders .

Antifungal Activity

Recent studies have demonstrated that piperidine derivatives exhibit antifungal properties against resistant strains like Candida auris. For instance, novel piperidine-based triazolylacetamide derivatives have shown promising results in inducing apoptosis in fungal cells. These derivatives are being explored as potential candidates for developing new antifungal treatments .

Synthesis and Chemical Reactions

Synthetic Applications

The compound serves as a useful building block in synthetic organic chemistry. Its structure allows for various modifications that can lead to the synthesis of more complex molecules. For example, reactions involving N-substituted piperidines have been explored to yield pyrrolidinones and other functionalized heterocycles . The ability to modify the phenyl group attached to the piperidine ring enhances its utility in creating diverse chemical entities.

Case Study 1: MCR4 Agonists

A study highlighted the efficacy of MCR4 agonists derived from piperidine structures in treating obesity and sexual dysfunctions. These compounds were shown to selectively activate MCR4 over other melanocortin receptors, leading to reduced appetite and improved sexual function in preclinical models .

Case Study 2: Neuroprotective Effects

In another study focused on neurodegenerative diseases, piperidine derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) activity. The results indicated that modifications to the piperidine structure significantly enhanced brain bioavailability and therapeutic efficacy against Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Phenylpiperidine: Lacks the pyrrolidin-1-ylmethyl group, making it less complex.

2-Pyrrolidin-1-ylmethylpiperidine: Lacks the phenyl group, resulting in different biological activity.

Piperidine: The parent compound, which is simpler and less functionalized.

Uniqueness

4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine is unique due to its combination of a phenyl group and a pyrrolidin-1-ylmethyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine is a piperidine derivative with significant potential in medicinal chemistry. This compound exhibits a unique structure that combines a phenyl group and a pyrrolidin-1-ylmethyl group, contributing to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine is CHN with a molecular weight of 246.37 g/mol. Its synthesis typically involves the reaction of 4-phenylpiperidine with pyrrolidine under specific catalytic conditions, often using palladium on carbon as a catalyst in anhydrous ethanol or methanol at elevated temperatures.

The biological activity of 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to diverse biological effects such as:

- Antimicrobial Activity : The compound has shown promise against various bacterial and fungal strains, potentially through disruption of cell membrane integrity and induction of apoptosis in pathogens .

- Neuropharmacological Effects : It may act as an antagonist at certain neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Biological Activity Data

The following table summarizes the biological activities reported for 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine and related compounds:

Case Studies

- Antifungal Activity Against Candida auris : A study synthesized derivatives based on piperidine structures and tested their efficacy against clinical isolates of Candida auris. The most active derivatives showed MIC values ranging from 0.24 to 0.97 μg/mL, demonstrating significant potential for treating resistant fungal infections .

- Antibacterial Properties : Research on piperidine derivatives highlighted that modifications on the phenyl ring could enhance antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving complete bactericidal effects within hours .

- Neuropharmacological Applications : Compounds related to 4-Phenyl-2-pyrrolidin-1-ylmethyl-piperidine have been explored for their potential as A2A receptor antagonists, providing insights into their role in managing neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.